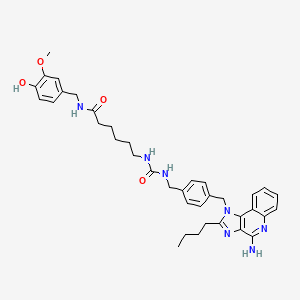

IMD-vanillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C37H45N7O4 |

|---|---|

Molecular Weight |

651.8 g/mol |

IUPAC Name |

6-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]-N-[(4-hydroxy-3-methoxyphenyl)methyl]hexanamide |

InChI |

InChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47) |

InChI Key |

CAOWCHCEXLWZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Synthesis of Vanillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical properties, synthesis, and biological origin of vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component responsible for the characteristic flavor and aroma of vanilla.

Chemical Structure and Properties

Vanillin is a phenolic aldehyde, an organic compound with the molecular formula C₈H₈O₃.[1] Its structure consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) name for vanillin is 4-hydroxy-3-methoxybenzaldehyde .[1] These functional groups dictate its chemical reactivity and physical properties, making it a versatile molecule in both biological systems and industrial applications.

Physicochemical Data

The key quantitative properties of vanillin are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₈O₃ | |

| IUPAC Name | 4-hydroxy-3-methoxybenzaldehyde | |

| Molar Mass | 152.15 g/mol | |

| Appearance | White to pale yellow crystalline needles or powder | |

| Melting Point | 81–83 °C | |

| Boiling Point | 285 °C (at 760 mmHg); 170 °C (at 15 mmHg) | |

| Density | 1.056 g/cm³ (at 25 °C) | |

| Water Solubility | Approx. 10 g/L (at 25 °C) | |

| Solubility in Solvents | Freely soluble in ethanol, ether, chloroform, and alkaline solutions. | |

| Acidity (pKa) | 7.40 | |

| Vapor Pressure | >0.01 mmHg (at 25 °C) | |

| Flash Point | 147 °C |

Industrial Synthesis of Vanillin: The Guaiacol-Glyoxylic Acid Process

While natural vanillin is extracted from the vanilla bean, over 85% of the world's vanillin is produced synthetically, primarily from petrochemical precursors. The most significant industrial method is the two-step process starting from guaiacol and glyoxylic acid, practiced by companies like Rhodia (now Solvay). This route is favored for its high regioselectivity, which minimizes the formation of unwanted isomers and simplifies purification.

Experimental Protocol: Guaiacol to Vanillin

The following protocol outlines the key steps in the synthesis of vanillin from guaiacol and glyoxylic acid.

Step 1: Condensation to form 3-methoxy-4-hydroxymandelic acid

This step involves an electrophilic aromatic substitution where glyoxylic acid reacts with guaiacol.

-

Reaction Setup : A 4-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an inlet for nitrogen gas.

-

Reagents : Guaiacol, glyoxylic acid, and an aqueous sodium hydroxide solution are used. A typical molar ratio of glyoxylic acid to guaiacol to sodium hydroxide is 1:2:3 to ensure a weakly alkaline medium and drive the reaction, with the excess guaiacol minimizing disubstitution products.

-

Procedure : a. An aqueous solution of sodium hydroxide is added to the reactor. b. Guaiacol is introduced into the alkaline solution. c. Glyoxylic acid is then added slowly to the stirred mixture under a nitrogen atmosphere. The temperature is maintained at approximately 30-35 °C. d. The reaction mixture is stirred for approximately 4-6 hours until the condensation is complete.

-

Work-up : a. After the reaction, the unreacted excess guaiacol is recovered by extraction with a non-polar solvent like toluene. b. The aqueous phase, containing the sodium salt of 3-methoxy-4-hydroxymandelic acid, is carried forward to the next step.

Step 2: Oxidative Decarboxylation to Vanillin

The intermediate mandelic acid is converted to vanillin through oxidation and the removal of a carboxyl group.

-

Reaction Setup : The aqueous solution from Step 1 is placed in a reactor equipped for heating and aeration, often in the presence of a catalyst.

-

Catalyst and Oxidant : A copper-based catalyst, such as copper (II) sulfate (CuSO₄) or copper hydroxide, is typically used. Air or pure oxygen serves as the oxidant.

-

Procedure : a. The catalyst is added to the alkaline solution of 3-methoxy-4-hydroxymandelic acid. b. The mixture is heated to approximately 95 °C with vigorous stirring. The pH is maintained at a high alkaline level (e.g., pH 13) to facilitate the reaction. c. Air is bubbled through the reaction mixture for several hours (e.g., 7 hours) until the oxidation is complete.

-

Isolation and Purification : a. The reaction mixture is cooled and then acidified with an acid like sulfuric acid. This step neutralizes the solution and causes the decarboxylation of the intermediate (4-hydroxy-3-methoxyphenyl)glyoxylic acid, releasing crude vanillin. b. The crude vanillin is extracted from the aqueous solution using a solvent such as toluene or butanol. c. The solvent is removed by vacuum distillation to yield crude vanillin. d. Final purification is achieved through recrystallization, typically from an aqueous ethanol mixture, to yield high-purity (>99%) white crystalline vanillin.

Synthesis Workflow Diagram

Caption: Workflow for the guaiacol-glyoxylic acid synthesis of vanillin.

Natural Biosynthesis of Vanillin

In the vanilla orchid (Vanilla planifolia), vanillin is synthesized from the amino acid L-phenylalanine through the phenylpropanoid pathway. The synthesized vanillin is then typically glucosylated to form glucovanillin, a more stable, non-volatile compound that accumulates in the green vanilla bean. The characteristic vanilla aroma is only released during the curing process, when enzymes hydrolyze glucovanillin back into vanillin.

Vanillin Biosynthetic Pathwaydot

References

Vanillin: A Technical Guide to its Functional Groups and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component of vanilla extract, is a phenolic aldehyde widely utilized in the food, cosmetic, and pharmaceutical industries. Its molecular architecture, featuring aldehyde, hydroxyl, and ether functional groups, imparts a rich chemical reactivity and diverse biological activity. This technical guide provides an in-depth analysis of vanillin's functional groups, supported by quantitative spectroscopic data and detailed experimental protocols for their identification. Furthermore, this document elucidates the molecular signaling pathways modulated by vanillin and its derivatives, highlighting their potential as lead compounds in drug discovery and development.

Chemical Structure and Functional Groups

Vanillin is an organic compound with the molecular formula C₈H₈O₃.[1] Its structure consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group. These groups are responsible for vanillin's characteristic aroma, flavor, and its chemical and biological properties.

The systematic IUPAC name for vanillin is 4-hydroxy-3-methoxybenzaldehyde. The functional groups are positioned at specific locations on the benzene ring, which dictates their chemical environment and reactivity.

Quantitative Spectroscopic Data

The functional groups of vanillin can be characterized using various spectroscopic techniques. The following tables summarize key quantitative data from ¹H-NMR, ¹³C-NMR, FTIR, and UV-Vis spectroscopy.

Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data for Vanillin [2][3][4][5]

| ¹H-NMR (in CDCl₃) | ¹³C-NMR (in CDCl₃) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 9.83 (s, 1H) | Aldehyde (-CHO) | 191.1 | Aldehyde Carbonyl (C=O) |

| 7.44 (dd, J=8.2, 1.8 Hz, 1H) | Aromatic (C-H) | 151.7 | Aromatic (C-OH) |

| 7.42 (d, J=1.8 Hz, 1H) | Aromatic (C-H) | 147.1 | Aromatic (C-OCH₃) |

| 7.04 (d, J=8.2 Hz, 1H) | Aromatic (C-H) | 129.9 | Aromatic (C-CHO) |

| 6.31 (s, 1H) | Phenolic Hydroxyl (-OH) | 127.6 | Aromatic (C-H) |

| 3.96 (s, 3H) | Methoxy (-OCH₃) | 114.4 | Aromatic (C-H) |

| 108.7 | Aromatic (C-H) | ||

| 56.2 | Methoxy Carbon (-OCH₃) |

Table 2: FTIR Spectroscopic Data for Vanillin Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3400 |

| Aldehyde (-CHO) | C-H Stretch | 2850-2750 |

| C=O Stretch | 1665-1685 | |

| Aromatic Ring | C=C Stretch | 1580-1600, 1450-1500 |

| Ether (-OCH₃) | C-O Stretch | 1260-1270 |

Table 3: UV-Vis Spectroscopic Data for Vanillin

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Cyclohexane | 222 | 9770 |

| Not Specified | 363 | Not Specified |

Experimental Protocols for Functional Group Identification

The presence of aldehyde and phenolic hydroxyl groups in vanillin can be confirmed through specific qualitative chemical tests.

Identification of the Aldehyde Group

a) Tollens' Test (Silver Mirror Test)

-

Principle: Aldehydes are oxidized by Tollens' reagent (a solution of silver-ammonia complex), which is reduced to metallic silver, forming a mirror on the inner surface of the test tube.

-

Procedure:

-

Prepare Tollens' reagent by adding 2 drops of 5% sodium hydroxide solution to 2 mL of 5% silver nitrate solution. Add dilute ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.

-

Add 2-3 drops of a vanillin solution to the freshly prepared Tollens' reagent.

-

Warm the mixture in a water bath for 5-10 minutes.

-

-

Observation: The formation of a silver mirror or a black precipitate indicates the presence of an aldehyde group.

b) Schiff's Test

-

Principle: Aldehydes restore the magenta color of Schiff's reagent, which is decolorized by sulfur dioxide.

-

Procedure:

-

To 1 mL of Schiff's reagent, add a few drops of a vanillin solution.

-

Shake the mixture and observe any color change.

-

-

Observation: The appearance of a magenta or pink color confirms the presence of an aldehyde group.

Identification of the Phenolic Hydroxyl Group

a) Ferric Chloride Test

-

Principle: Phenols form colored complexes with neutral ferric chloride solution.

-

Procedure:

-

To 1 mL of a dilute aqueous or alcoholic solution of vanillin, add a few drops of neutral 5% ferric chloride solution.

-

Observe the color change.

-

-

Observation: The formation of a violet, blue, or green coloration indicates the presence of a phenolic hydroxyl group.

b) Liebermann's Test

-

Principle: Phenols react with concentrated sulfuric acid and sodium nitrite to produce a series of colored products.

-

Procedure:

-

In a dry test tube, dissolve a crystal of sodium nitrite in 1 mL of concentrated sulfuric acid.

-

Add a small amount of vanillin to this solution.

-

Gently warm the mixture.

-

Pour the reaction mixture into a beaker containing about 50 mL of water.

-

-

Observation: A red or brown solution that turns green or blue upon making it alkaline with sodium hydroxide solution confirms the presence of a phenolic hydroxyl group.

Signaling Pathways and Drug Development Applications

Vanillin and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases, making them attractive candidates for drug development.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Vanillin has been demonstrated to inhibit the activation of NF-κB. One of the proposed mechanisms involves the inhibition of the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. Certain vanillin derivatives have been found to suppress the growth of cancer cells by inhibiting this pathway.

References

- 1. scribd.com [scribd.com]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved Compare the 1H-NMR and 13C-NMR spectra of vanillin | Chegg.com [chegg.com]

- 5. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]

Vanillin: A Technical Guide to Natural Sources and Synthetic Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a pivotal flavor and fragrance compound with significant applications in the food, pharmaceutical, and cosmetic industries. Its production is bifurcated into two primary streams: extraction from natural sources, predominantly the vanilla bean (Vanilla planifolia), and chemical synthesis from various precursors. This technical guide provides an in-depth exploration of both methodologies, offering a comparative analysis of their chemical pathways, experimental protocols, and quantitative outputs. Detailed experimental procedures for key extraction and synthesis techniques are presented, alongside a quantitative comparison of yield, purity, cost, and environmental impact. Furthermore, this guide visualizes the core biochemical and chemical transformations through detailed diagrams, providing a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

The global demand for vanillin far surpasses the supply from its natural source, the cured seed pods of the vanilla orchid.[1] This disparity has driven the development of various synthetic production routes, which now account for the vast majority of the world's vanillin supply.[1] Natural vanillin, extracted from vanilla beans, is a complex mixture of several hundred compounds, with vanillin being the principal flavor component.[2] This complexity imparts a richer and more nuanced flavor profile compared to its synthetic counterpart.[3] Synthetic vanillin, however, offers a cost-effective and readily available alternative, making it indispensable for large-scale applications.[4]

This guide aims to provide a detailed technical overview of the primary methods for obtaining vanillin, catering to a scientific audience requiring a deep understanding of the underlying chemistry and methodologies.

Natural Vanillin: Biosynthesis and Extraction

The Biosynthetic Pathway of Vanillin in Vanilla planifolia

Vanillin biosynthesis in the vanilla orchid is a multi-step enzymatic process that begins with the amino acid phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to produce ferulic acid, which is then converted to vanillin. The vanillin is subsequently glucosylated to form glucovanillin, a stable, non-toxic storage form within the green vanilla bean. The characteristic vanilla flavor is only released during the curing process, where enzymatic hydrolysis by β-glucosidase cleaves the glucose molecule from glucovanillin, liberating free vanillin.

Extraction Methodologies

Conventional extraction of vanillin from cured vanilla beans is typically performed using an ethanol-water solution. The concentration of ethanol is a critical parameter, with optimal yields often achieved at concentrations between 40-70% (v/v).

Experimental Protocol: Ethanol Extraction of Vanillin

-

Preparation of Vanilla Beans: Cured vanilla beans are chopped into small pieces (e.g., <25mm) to increase the surface area for extraction.

-

Solvent Preparation: An ethanol-water solution is prepared to the desired concentration (e.g., 40% v/v).

-

Extraction: The chopped vanilla beans are macerated in the ethanol-water solution at a specific ratio (e.g., 1.5 g of beans per 100 mL of solvent). The extraction can be performed at room temperature over an extended period (maceration) or at elevated temperatures (percolation) for a shorter duration. For example, extraction can be carried out at 56°C for 15 hours.

-

Filtration: The mixture is filtered to separate the solid bean residue from the liquid extract.

-

Purification (Optional): The crude extract can be further purified by techniques such as column chromatography to isolate vanillin. For analytical purposes, the extract is often diluted and directly analyzed.

Supercritical CO2 extraction is a green alternative to solvent extraction that yields a high-purity vanillin extract. This method utilizes carbon dioxide above its critical temperature (31°C) and pressure (74 bar) as the extraction solvent.

Experimental Protocol: Supercritical CO2 Extraction of Vanillin

-

Sample Preparation: Cured vanilla beans are ground to a fine powder to maximize the extraction efficiency.

-

SFE System Setup: The ground vanilla beans are packed into an extraction vessel. The SFE system is set to the desired temperature and pressure (e.g., 40°C and 408 bar for optimal vanillin concentration).

-

Extraction: Supercritical CO2 is passed through the extraction vessel, dissolving the vanillin and other volatile compounds.

-

Separation: The CO2-extract mixture is depressurized in a separator, causing the vanillin to precipitate out, while the CO2 returns to a gaseous state and can be recycled.

-

Collection: The purified vanillin is collected from the separator.

Synthetic Vanillin: Production Pathways

The majority of vanillin is produced synthetically from various chemical precursors. The two most prominent industrial methods are the guaiacol and lignin processes.

Synthesis from Guaiacol

The synthesis of vanillin from guaiacol, a petrochemical derivative, is a widely used industrial method. The most common route involves the condensation of guaiacol with glyoxylic acid.

Experimental Protocol: Synthesis of Vanillin from Guaiacol and Glyoxylic Acid

-

Condensation Reaction: Guaiacol and glyoxylic acid are reacted in an aqueous alkaline medium (e.g., using sodium hydroxide). The reaction is typically carried out at a controlled temperature, for instance, not exceeding 30°C. The molar ratio of glyoxylic acid to guaiacol is a critical parameter, with an excess of guaiacol often used (e.g., 1:1.5).

-

Oxidation: The resulting vanillylmandelic acid is then oxidized. This step can be performed using various oxidizing agents, such as air in the presence of a catalyst (e.g., copper (II) hydroxide) at elevated temperatures (e.g., 95°C).

-

Acidification and Decarboxylation: The reaction mixture is acidified (e.g., with sulfuric acid) to facilitate the decarboxylation of the oxidized intermediate to form vanillin.

-

Extraction and Purification: The crude vanillin is extracted from the aqueous solution using an organic solvent (e.g., dichloroethane). The final product is purified by vacuum distillation and recrystallization to obtain high-purity vanillin crystals.

Production from Lignin

Lignin, a complex polymer found in wood and a major byproduct of the paper industry, is another significant source for synthetic vanillin. The process involves the oxidative depolymerization of lignosulfonates, a water-soluble form of lignin.

Experimental Protocol: Oxidative Depolymerization of Lignin

-

Lignin Source: Kraft lignin or lignosulfonates from the pulping process are used as the starting material.

-

Reaction Setup: The lignin is suspended in an alkaline solution (e.g., 2 M NaOH) in a high-pressure reactor.

-

Oxidative Depolymerization: The reaction is carried out under elevated temperature (e.g., 150°C) and pressure (e.g., 5 bar O2) in the presence of an oxidizing agent (e.g., molecular oxygen) and often a catalyst (e.g., a vanadium-copper complex).

-

Product Recovery: After the reaction, the mixture is cooled and filtered. The filtrate is then acidified to precipitate the remaining lignin.

-

Extraction and Purification: Vanillin is extracted from the aqueous phase using a suitable solvent. The crude vanillin is then purified using techniques such as distillation and recrystallization.

Biotechnological Production from Ferulic Acid

A greener alternative to chemical synthesis is the biotechnological conversion of ferulic acid to vanillin using microorganisms, such as certain strains of Pseudomonas putida. Ferulic acid is abundantly available from agricultural byproducts like rice bran.

Experimental Protocol: Fermentation of Ferulic Acid to Vanillin

-

Microorganism and Culture Preparation: A suitable strain of Pseudomonas putida is cultured in an appropriate growth medium.

-

Fermentation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration. Ferulic acid is added to the culture as the substrate for bioconversion. Glucose is often co-fed as a carbon and energy source.

-

In Situ Product Recovery (ISPR): Vanillin is toxic to many microorganisms at high concentrations. To overcome this, in situ product recovery techniques, such as the use of adsorbent resins (e.g., polystyrene-based resins), can be employed to continuously remove vanillin from the fermentation broth, thereby increasing the overall yield.

-

Extraction and Purification: After fermentation, the vanillin is eluted from the adsorbent resin using a solvent. The solvent is then evaporated, and the resulting vanillin can be further purified by crystallization.

Quantitative Comparison of Vanillin Production Methods

The choice of vanillin production method is influenced by several factors, including yield, purity, cost, and environmental impact. The following tables summarize these key quantitative parameters.

Table 1: Comparison of Vanillin Yield and Purity

| Production Method | Source Material | Typical Yield | Purity of Final Product |

| Natural Extraction | |||

| Ethanol Extraction | Vanilla Beans | 1-2% (of bean dry weight) | Part of a complex mixture |

| Supercritical CO2 Extraction | Vanilla Beans | Up to 95% vanillin recovery from extract | 74-97% of flavor/fragrance compounds |

| Synthetic Production | |||

| Guaiacol-Glyoxylic Acid | Guaiacol | ~86% | >99.5% |

| Lignin Oxidation | Lignin | 3.5-7.6% (of lignin mass) | High, requires extensive purification |

| Biotechnological Production | |||

| Fermentation | Ferulic Acid | Up to 3.35 g/L (with ISPR) | High, depending on purification |

Table 2: Cost and Environmental Impact Comparison

| Production Method | Estimated Cost (USD/kg) | Key Environmental Considerations |

| Natural Extraction | $1200 - $4000+ | Land use for vanilla cultivation, energy-intensive curing process. |

| Synthetic Production | ||

| Guaiacol-Glyoxylic Acid | $10 - $20 | Reliance on petrochemical feedstocks, use of hazardous chemicals, generation of chemical waste. |

| Lignin Oxidation | Variable, potentially lower than guaiacol | Utilization of a waste byproduct, but can involve harsh reaction conditions and catalysts. |

| Biotechnological Production | ~$700 (for "natural" label) | Use of renewable feedstocks, milder reaction conditions, but can be energy-intensive and require significant water usage. |

Analytical Methodologies for Vanillin Characterization

The quality control and authentication of vanillin rely on various analytical techniques to determine its purity and origin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of vanillin in various matrices.

Experimental Protocol: HPLC Analysis of Vanillin

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.

-

Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v), often with a small amount of acid (e.g., 0.2% phosphoric acid), is used as the mobile phase in an isocratic elution.

-

Detection: Vanillin is detected by its UV absorbance, typically at a wavelength of 231 nm or 280 nm.

-

Quantification: The concentration of vanillin is determined by comparing the peak area of the sample to a calibration curve generated from vanillin standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the volatile compounds in vanilla extracts, which is crucial for distinguishing between natural and synthetic vanillin. Natural vanilla extract contains a complex profile of volatile compounds in addition to vanillin, whereas synthetic vanillin is typically of high purity with few other volatiles.

Experimental Protocol: GC-MS Analysis of Vanillin Flavor Profile

-

Sample Preparation: Volatile compounds can be extracted from the sample using techniques like solid-phase microextraction (SPME).

-

GC Separation: The extracted volatiles are separated on a GC column (e.g., a wax-type column for polar compounds). The oven temperature is programmed to ramp up to elute compounds with different boiling points.

-

MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

-

Data Analysis: The chromatogram reveals the different volatile compounds present and their relative abundance, providing a comprehensive flavor profile.

Conclusion

The production of vanillin is a fascinating intersection of natural product chemistry, synthetic organic chemistry, and biotechnology. While natural vanillin from vanilla beans offers an unparalleled complexity of flavor, its supply is limited and costly. Synthetic methods, particularly from guaiacol and lignin, provide a scalable and economical source of vanillin, albeit with a simpler flavor profile and environmental considerations associated with chemical synthesis. Biotechnological production from renewable resources like ferulic acid presents a promising green alternative that can yield a product labeled as "natural."

The choice of production method ultimately depends on the desired application, cost constraints, and consumer perception. For researchers and professionals in drug development, a thorough understanding of these different vanillin sources is crucial for formulation, quality control, and regulatory compliance. The detailed protocols and comparative data presented in this guide provide a solid foundation for further research and application of this important aromatic compound.

References

- 1. Vanillin – natural or synthetic? – secrets of science [shimadzu-webapp.eu]

- 2. Analysis of the volatile components in vanilla extracts and flavorings by solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. Vanillin: The Case for Greener Production Driven by Sustainability Megatrend - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathways of Vanillin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary flavor compound of vanilla, is one of the most widely used natural flavors in the food, pharmaceutical, and cosmetic industries. While the majority of commercial vanillin is chemically synthesized, there is a strong and growing demand for natural vanillin derived from the cured seed pods of the vanilla orchid, Vanilla planifolia. Understanding the intricate biosynthetic pathways of vanillin in plants is crucial for metabolic engineering efforts aimed at improving yields and for developing alternative biotechnological production platforms. This technical guide provides an in-depth exploration of the core biosynthetic routes to vanillin in plants, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Biosynthetic Pathways of Vanillin

The biosynthesis of vanillin in plants is a complex process that primarily originates from the phenylpropanoid pathway. This central metabolic route provides the necessary precursors for a vast array of secondary metabolites, including lignin, flavonoids, and, of course, vanillin. Two main pathways for vanillin biosynthesis have been proposed and are the subject of ongoing research: the Phenylpropanoid (Ferulate) Pathway and the Benzoate Pathway.

The Phenylpropanoid (Ferulate) Pathway

The more extensively studied and widely accepted route to vanillin is the phenylpropanoid pathway, which commences with the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine to ultimately yield vanillin. The key steps are outlined below.

The initial steps of the phenylpropanoid pathway are common to the biosynthesis of many phenolic compounds. The pathway branches at ferulic acid, which is the direct precursor to vanillin. The final and most critical step is the conversion of ferulic acid to vanillin, a reaction catalyzed by the enzyme Vanillin Synthase (VpVAN).[1][2] This enzyme facilitates the shortening of the C3 side chain of ferulic acid to the C1 aldehyde group of vanillin.[3] The entire vanillin biosynthesis machinery, from phenylalanine to vanillin glucoside, has been shown to be localized within the chloroplasts.[4]

Phenylpropanoid (Ferulate) Pathway to Vanillin

Caption: The Phenylpropanoid (Ferulate) Pathway for vanillin biosynthesis, starting from L-phenylalanine.

The Benzoate Pathway

An alternative, though less characterized, route to vanillin is the benzoate pathway. This pathway also originates from the phenylpropanoid pathway but involves an earlier shortening of the C3 side chain of cinnamic acid or p-coumaric acid to a C1 carboxyl group, forming benzoic acid or p-hydroxybenzoic acid, respectively. These intermediates are then further modified through hydroxylation and methylation to yield vanillic acid, which is subsequently reduced to vanillin. This pathway is analogous to the β-oxidative pathway of fatty acid degradation.

Benzoate Pathway to Vanillin

Caption: The proposed Benzoate Pathway for vanillin biosynthesis, involving early side-chain cleavage.

Quantitative Data on Vanillin Biosynthesis

The accumulation of vanillin and its precursors is a developmentally regulated process. The highest concentrations are typically observed in mature vanilla pods, several months after pollination. Vanillin is often stored in its glucosylated form, glucovanillin, which is less toxic to the plant cells.

Table 1: Concentration of Key Metabolites in the Vanillin Biosynthesis Pathway in Vanilla planifolia Pods at Different Developmental Stages

| Metabolite | 2 Months After Pollination (µg/g FW) | 4 Months After Pollination (µg/g FW) | 6 Months After Pollination (µg/g FW) | 8 Months After Pollination (µg/g FW) |

| trans-Cinnamic acid | 0.15 ± 0.03 | 0.25 ± 0.05 | 0.32 ± 0.06 | 0.21 ± 0.04 |

| p-Coumaric acid | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |

| Caffeic acid | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.0 ± 0.4 | 1.1 ± 0.2 |

| Ferulic acid | 0.5 ± 0.1 | 1.1 ± 0.2 | 1.8 ± 0.3 | 0.9 ± 0.1 |

| Vanillin | 15.2 ± 2.8 | 150.6 ± 25.1 | 2544.7 ± 312.8 | 1850.3 ± 210.5 |

| Glucovanillin | 85.3 ± 12.1 | 980.4 ± 110.2 | 15320.1 ± 1845.6 | 21540.7 ± 2501.3 |

Data adapted from a targeted metabolomic analysis of Vanilla planifolia pods. Values are means ± standard deviation.

Table 2: Representative Kinetic Parameters of Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Substrate | K_m_ (µM) | V_max_ (units) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Various Plants |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 2 - 10 | Varies | Various Plants |

| Caffeic acid O-methyltransferase (COMT) | Caffeic acid | 43 | Varies | Alfalfa |

| Feruloyl-CoA Synthetase (FCS) | Ferulic acid | 350 | 78.2 µmol/min/mg | Streptomyces sp. |

Note: Kinetic parameters can vary significantly depending on the plant species, isoenzyme, and assay conditions. The values presented are representative examples.

Experimental Protocols

Extraction of Phenolic Compounds from Vanilla Pods

This protocol describes a general method for the extraction of vanillin and its precursors for subsequent analysis by HPLC or GC-MS.

Materials:

-

Fresh or cured vanilla pods

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mortar and pestle or a tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Freeze the vanilla pod tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Quantification of Vanillin and Precursors by HPLC-UV

This protocol provides a method for the separation and quantification of vanillin and related phenolic compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Gradient to 40% B

-

25-30 min: Gradient to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 10% B and equilibrate

Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30°C

-

Detection wavelength: 280 nm (for vanillin and vanillic acid) and 320 nm (for cinnamic, p-coumaric, and ferulic acids)

Quantification:

-

Prepare standard curves for each compound of interest using authentic standards.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.

Typical Experimental Workflow for Vanillin Analysis

Caption: A generalized workflow for the extraction and analysis of vanillin and its precursors from vanilla pods.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of cinnamic acid from L-phenylalanine.

Materials:

-

Plant tissue extract containing PAL

-

Borate buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (50 mM in borate buffer)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 900 µL of borate buffer and 50 µL of plant tissue extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the L-phenylalanine solution.

-

Immediately measure the absorbance at 290 nm (A_initial).

-

Incubate the reaction at 37°C for 30 minutes.

-

Measure the final absorbance at 290 nm (A_final).

-

Calculate the PAL activity based on the change in absorbance, using the molar extinction coefficient of cinnamic acid at 290 nm (ε = 9630 M⁻¹cm⁻¹).

Conclusion

The biosynthesis of vanillin in plants is a fascinating and complex process, primarily proceeding through the phenylpropanoid pathway with ferulic acid as the key precursor. While the benzoate pathway represents a potential alternative route, further research is needed to fully elucidate its role. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to unravel the intricacies of vanillin biosynthesis, with the ultimate goal of enhancing the production of this highly prized natural flavor. The continued exploration of these pathways holds significant promise for the future of the vanilla industry and the broader field of metabolic engineering.

References

- 1. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 3. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ils.unc.edu [ils.unc.edu]

Vanillin: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of vanillin (4-hydroxy-3-methoxybenzaldehyde), tailored for researchers, scientists, and professionals in drug development. The document outlines key quantitative data, detailed experimental protocols for its characterization, and visual representations of its chemical logic and relevant biological pathways.

Core Physicochemical Properties

Vanillin is a phenolic aldehyde, an organic compound with the molecular formula C₈H₈O₃. It is the primary component of the extract of the vanilla bean. Synthetic vanillin is a widely used substance in foods, beverages, pharmaceuticals, and fragrances. For laboratory purposes, understanding its fundamental properties is crucial for its application in research and development.

General and Physical Properties

Vanillin presents as a white to slightly yellow crystalline solid with the characteristic odor of vanilla. Its physical state and thermal properties are critical for handling, storage, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₈H₈O₃ | |

| Molar Mass | 152.15 g/mol | |

| Appearance | White to off-white crystalline needles or powder | |

| Melting Point | 81-83 °C | |

| Boiling Point | 285 °C (at 760 mmHg) | |

| Density | 1.056 g/cm³ | |

| Flash Point | 147 °C (closed cup) |

Solubility Profile

The solubility of vanillin is dictated by its molecular structure, which includes a polar phenolic hydroxyl group and a less polar aldehyde and ether group, allowing for solubility in a range of solvents.

| Solvent | Solubility | Citations |

| Water | ~10 g/L (at 25 °C) | |

| Ethanol (95%) | 500 g/L (1 in 2) | |

| Glycerin | 50 g/L (1 in 20) | |

| Ether | Freely Soluble | |

| Chloroform | Freely Soluble | |

| Alkali Hydroxide Solutions | Soluble |

Chemical and Spectroscopic Data

The chemical reactivity and spectroscopic fingerprint of vanillin are essential for its identification, quantification, and study in various chemical and biological systems.

| Parameter | Value / Characteristic Peaks | Citations |

| pKa | 7.4 | |

| logP (Octanol-Water) | 1.21 | |

| UV-Vis (in Ethanol) | λmax ≈ 231 nm, 279 nm, 308 nm | |

| ¹H NMR (in CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.3 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃) ppm | |

| FTIR (ATR, solid) | ~3200-3400 cm⁻¹ (O-H stretch), ~2850 cm⁻¹ (aldehyde C-H stretch), ~1665 cm⁻¹ (C=O stretch), ~1589 cm⁻¹ (C=C aromatic stretch), ~1265 cm⁻¹ (C-O ether stretch) |

Key Experimental Protocols

The following sections detail standardized laboratory procedures for determining the fundamental physicochemical properties of vanillin.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of vanillin's melting point range using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the vanillin sample is completely dry. Place a small amount of vanillin on a clean, dry watch glass and crush it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered vanillin until a small amount of sample (2-3 mm in height) enters the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For a preliminary measurement, heat the sample rapidly (5-10 °C per minute) to find an approximate melting range.

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. A narrow range (0.5-1.0 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of vanillin in water, a critical parameter for pharmaceutical and biological applications.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

UV-Vis spectrophotometer

-

Centrifuge and/or syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid vanillin to a series of conical flasks containing a known volume of distilled water. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sample Collection and Clarification: Carefully withdraw an aliquot from the clear supernatant of each flask. To remove any suspended solid particles, either centrifuge the aliquot or filter it through a 0.45 µm syringe filter.

-

Quantification (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of vanillin with known concentrations in water.

-

Measure the absorbance of the standard solutions at vanillin's λmax (e.g., ~279 nm in neutral aqueous solution) to generate a calibration curve.

-

Dilute the filtered sample aliquot with water to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation: Use the calibration curve to determine the concentration of vanillin in the diluted sample. Account for the dilution factor to calculate the solubility of vanillin in g/L or mol/L.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of the phenolic hydroxyl group of vanillin.

Apparatus:

-

pH meter with a combination pH electrode

-

Buret (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of vanillin and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used sparingly if needed to aid initial dissolution, though its effect on pKa should be noted.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode into the solution, ensuring the bulb does not contact the stir bar.

-

Titration:

-

Fill the buret with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the vanillin solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (Ve).

-

The pH at the half-equivalence point (Ve/2) is equal to the pKa of the analyte.

-

Spectroscopic Analysis Protocols

2.4.1 UV-Visible (UV-Vis) Spectroscopy

-

Solvent: Use a UV-grade solvent in which vanillin is soluble (e.g., ethanol).

-

Blank: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.

-

Sample: Prepare a dilute solution of vanillin in the same solvent. The concentration should be chosen to yield an absorbance between 0.1 and 1.0 at λmax.

-

Scan: Place the sample cuvette in the spectrophotometer and scan across the UV-Vis range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

2.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is suitable for solid powder samples.

-

Background: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

-

Sample: Place a small amount of powdered vanillin onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the anvil and collect the spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of vanillin's functional groups.

2.4.3 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of vanillin in approximately 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent to serve as a reference peak at 0 ppm.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The resulting spectrum will show distinct signals for each unique proton environment in the vanillin molecule.

Visualization of Chemical Logic and Biological Pathways

Vanillin's Structure-Property Relationship

The functional groups of vanillin—aldehyde, hydroxyl, and ether—are directly responsible for its key physicochemical properties. This relationship is crucial for predicting its behavior in various laboratory settings.

Caption: Relationship between vanillin's functional groups and its key properties.

Anti-Inflammatory Signaling Pathway Modulation

For drug development professionals, understanding vanillin's mechanism of action is vital. Vanillin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor kappa-B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

Caption: Vanillin inhibits the NF-κB inflammatory signaling pathway.

The Core Antimicrobial Mechanism of Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin, the primary component of vanilla bean extract, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries. Beyond its characteristic aroma and taste, vanillin exhibits significant antimicrobial properties against a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning vanillin's antimicrobial activity. The primary mode of action involves the disruption of microbial cell membrane integrity, leading to a cascade of downstream effects including the dissipation of ion gradients, inhibition of respiratory processes, and leakage of essential intracellular components.[4][5] Furthermore, vanillin has been shown to interfere with cellular energy metabolism and, in fungi, to inhibit ergosterol biosynthesis and induce oxidative stress. This document synthesizes current research, presenting quantitative data on antimicrobial efficacy, detailing key experimental methodologies, and illustrating the elucidated pathways of action.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic and preservative agents. Natural compounds, such as vanillin, offer a promising avenue for development due to their efficacy and favorable safety profile. Vanillin (3-methoxy-4-hydroxybenzaldehyde) is a phenolic aldehyde that has demonstrated both bacteriostatic and bactericidal activity, depending on the concentration and the target microorganism. Its hydrophobic nature is believed to facilitate its interaction with microbial cell membranes. This guide will dissect the multifaceted mechanisms by which vanillin exerts its antimicrobial effects, providing a comprehensive resource for researchers in microbiology, food science, and drug discovery.

Primary Mechanism of Action: Cell Membrane Disruption

The consensus in the scientific literature points to the microbial cell membrane as the primary target of vanillin. Vanillin's interaction with the lipid bilayer and membrane-associated proteins leads to a loss of structural integrity and function.

Increased Membrane Permeability and Leakage of Intracellular Contents

Treatment with vanillin results in a significant increase in the permeability of the microbial cell membrane. This is evidenced by the increased uptake of nucleic acid stains like propidium iodide, which can only enter cells with compromised membranes. The disruption of the membrane barrier leads to the leakage of vital intracellular components, including nucleic acids and proteins, ultimately contributing to cell death.

Dissipation of Ion Gradients and Loss of pH Homeostasis

A critical function of the cell membrane is the maintenance of ion gradients, which are essential for various cellular processes, including nutrient transport and energy production. Vanillin has been shown to dissipate potassium ion (K+) gradients in bacteria. Furthermore, it can lead to a loss of pH homeostasis within the cell, creating an internal environment that is inhospitable for enzymatic activity and other vital functions.

Secondary Mechanisms of Antimicrobial Action

Stemming from the initial membrane damage, vanillin triggers several other inhibitory effects within the microbial cell.

Disruption of Energy Metabolism

Vanillin significantly impacts the energy metabolism of microorganisms. Transcriptome analysis of Escherichia coli O157:H7 treated with vanillin revealed a significant downregulation of genes involved in the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation pathway. This leads to a reduction in intracellular ATP levels, effectively starving the cell of the energy required for growth and survival. The inhibition of respiration has also been observed in several bacterial species upon exposure to vanillin.

Inhibition of Enzyme Activity

While less extensively studied than its effects on the cell membrane, vanillin has been reported to inhibit the activity of various microbial enzymes. This can be attributed to the aldehyde group in vanillin's structure, which can react with functional groups in proteins, leading to conformational changes and loss of function.

Antifungal-Specific Mechanisms: Ergosterol Biosynthesis and Oxidative Stress

In fungi, vanillin and its derivatives exhibit specific mechanisms of action. O-vanillin, a derivative, has been shown to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Additionally, o-vanillin can induce oxidative stress by promoting the accumulation of reactive oxygen species (ROS), leading to cellular damage.

Quantitative Data: Antimicrobial Efficacy of Vanillin

The antimicrobial activity of vanillin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The tables below summarize the reported MIC and MBC values for vanillin against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin against Bacteria

| Bacterial Species | Strain | MIC | Reference |

| Escherichia coli | O157:H7 | 2 mg/mL (approx. 13.1 mM) | |

| Escherichia coli | - | 15 mmol/L | |

| Escherichia coli (MDR) | - | 1.25 mg/mL | |

| Lactobacillus plantarum | - | 75 mmol/L | |

| Listeria innocua | - | 35 mmol/L | |

| Listeria monocytogenes | - | 3002 ppm (approx. 19.7 mM) | |

| Salmonella spp. | - | 1.25–2.5 mg/mL | |

| Staphylococcus aureus (MDR) | ATCC43300 | 2.5 mg/mL | |

| Pseudomonas aeruginosa | - | 6 - 18 mM | |

| Enterobacter aerogenes | - | 6 - 18 mM |

Table 2: Minimum Bactericidal Concentration (MBC) of Vanillin against Bacteria

| Bacterial Species | Strain | MBC | Reference |

| Escherichia coli (MDR) | - | 5–10 mg/mL | |

| Salmonella spp. | - | 5–10 mg/mL | |

| Staphylococcus aureus (MDR) | ATCC43300 | 5–10 mg/mL | |

| Listeria monocytogenes | - | 8000 ppm (approx. 52.6 mM) | |

| Escherichia coli O157:H7 | - | 6000 ppm (approx. 39.4 mM) |

Table 3: Minimum Inhibitory Concentration (MIC) of Vanillin against Fungi and Yeasts

| Fungal/Yeast Species | MIC | Reference |

| Aspergillus sp. | 12.5 to 13.3 mM | |

| Penicillium sp. | 12.5 to 13.3 mM | |

| Fusarium sp. | 12.5 to 13.3 mM | |

| Yeasts (unidentified) | 5.0 to 6.7 mM | |

| Candida albicans | 6 - 18 mM | |

| Saccharomyces cerevisiae | 6 - 18 mM |

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of vanillin.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Method: Broth microdilution method.

-

Protocol:

-

A two-fold serial dilution of vanillin is prepared in a suitable broth medium (e.g., Luria-Bertani for bacteria, Yeast Extract Peptone Dextrose for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

-

A positive control (microorganism in broth without vanillin) and a negative control (broth only) are included.

-

The plate is incubated under optimal conditions for the microorganism (e.g., 37°C for 16-18 hours for bacteria).

-

The MIC is determined as the lowest concentration of vanillin that completely inhibits visible growth of the microorganism.

-

For MBC determination, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates.

-

The plates are incubated, and the MBC is defined as the lowest concentration of vanillin that results in a 99.9% reduction in the initial inoculum.

-

Assessment of Cell Membrane Damage

-

Method: Scanning Electron Microscopy (SEM).

-

Protocol:

-

Microbial cells are treated with vanillin at its MIC or sub-MIC for a specified period.

-

Untreated cells serve as a control.

-

The cells are harvested by centrifugation, washed, and fixed (e.g., with glutaraldehyde).

-

The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

The dehydrated samples are dried, mounted on stubs, and coated with a conductive material (e.g., gold).

-

The morphology of the cells is observed using a scanning electron microscope to visualize any structural changes, such as cell shrinkage, surface irregularities, or lysis.

-

Measurement of Intracellular ATP Concentration

-

Method: Luciferase-based bioluminescence assay.

-

Protocol:

-

Microbial cells are treated with different concentrations of vanillin.

-

At specific time points, aliquots of the cell suspension are taken.

-

The cells are lysed to release intracellular ATP.

-

The ATP concentration in the lysate is measured using a commercial ATP assay kit, which utilizes the luciferin-luciferase reaction.

-

The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.

-

Visualizing the Mechanism: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Overall antimicrobial mechanism of vanillin.

Caption: Workflow for MIC determination.

Structure-Activity Relationship

The antimicrobial activity of vanillin is intrinsically linked to its chemical structure. The aldehyde group is considered crucial for its antifungal activity. The position of the hydroxyl and methoxy side groups on the benzene ring also influences its efficacy. Studies comparing vanillin to its structural analogues have revealed that modifications to these functional groups can either enhance or diminish its antimicrobial properties, providing a basis for the rational design of more potent vanillin-based antimicrobial agents.

Synergistic Interactions

Vanillin has been shown to act synergistically with other antimicrobial compounds, including conventional antibiotics and essential oils. For example, it can modulate the activity of antibiotics against multi-resistant bacteria. This suggests that vanillin could be used in combination therapies to enhance the efficacy of existing drugs and potentially reduce the required dosages, thereby minimizing side effects and the development of resistance.

Conclusion

Vanillin exerts its antimicrobial effects through a multi-pronged attack, with the disruption of the cell membrane being the primary and most critical event. This initial damage triggers a cascade of secondary effects, including the collapse of cellular energy production and the leakage of essential components, ultimately leading to microbial death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the applications of vanillin as a natural antimicrobial agent in the food and pharmaceutical industries. The elucidation of its structure-activity relationship and synergistic potential opens up new avenues for the development of novel and effective antimicrobial strategies.

References

- 1. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scingia.com [scingia.com]

- 3. akjournals.com [akjournals.com]

- 4. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Vanillin: A Bioactive Compound for Neuroprotection—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin, a primary component of vanilla bean extract, has emerged as a promising bioactive compound in the field of neuroprotection. Extensive in vitro and in vivo studies have demonstrated its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting its therapeutic potential in mitigating the progression of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of vanillin, with a focus on its modulation of key signaling pathways. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function.[1] Oxidative stress, chronic neuroinflammation, and apoptosis are central to the pathophysiology of these debilitating conditions.[1] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a natural phenolic aldehyde that has been shown to counteract these detrimental processes.[1][2] Its ability to scavenge reactive oxygen species (ROS), inhibit pro-inflammatory mediators, and modulate apoptotic pathways makes it a compelling candidate for neuroprotective therapeutic strategies.[1] This guide will delve into the molecular mechanisms underlying vanillin's neuroprotective effects and provide practical information for researchers in the field.

Neuroprotective Mechanisms of Vanillin

Vanillin's neuroprotective effects are multifaceted, primarily revolving around its antioxidant, anti-inflammatory, and anti-apoptotic activities. These properties are interconnected and often involve the modulation of critical intracellular signaling pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. Vanillin has demonstrated significant ROS scavenging capabilities in various experimental models.

Anti-inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegeneration. Vanillin has been shown to suppress the production of pro-inflammatory cytokines and enzymes in activated microglial cells.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative disorders. Vanillin has been found to inhibit apoptotic cascades in neurons exposed to various neurotoxins.

Key Signaling Pathways Modulated by Vanillin

Vanillin exerts its neuroprotective effects by modulating several key intracellular signaling pathways that are often dysregulated in neurodegenerative diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In neuroinflammatory conditions, NF-κB is often over-activated in microglial cells, leading to the production of pro-inflammatory mediators. Vanillin has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response. This inhibition is thought to occur through the prevention of the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the nuclear translocation of the active p65 subunit.

Vanillin inhibits the LPS-induced NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and cellular stress responses. The MAPK family includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. In neurodegenerative models, the phosphorylation and activation of these kinases are often elevated. Vanillin has been demonstrated to attenuate the phosphorylation of ERK1/2, p38, and JNK in response to neurotoxic stimuli, thereby mitigating downstream inflammatory and apoptotic events.

Vanillin inhibits the activation of MAPK signaling pathways.

Apoptotic Pathway (Bcl-2 Family and Caspases)

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. Vanillin has been reported to increase the expression of Bcl-2 and decrease the expression of Bax, thereby reducing the Bax/Bcl-2 ratio and inhibiting the activation of caspase-3 and caspase-9.

References

Methodological & Application

Application Notes: Vanillin-Sulfuric Acid Method for Total Lipid Determination

Introduction

The vanillin-sulfuric acid assay is a widely utilized colorimetric method for the quantitative determination of total lipids in a variety of biological samples. This method is particularly valued for its simplicity, high throughput potential, and applicability to a broad range of lipid classes. The assay is based on the reaction of lipids with concentrated sulfuric acid at elevated temperatures, which leads to the formation of carbonium ions. These carbocations then react with vanillin to produce a pink-colored complex, the absorbance of which can be measured spectrophotometrically to determine the total lipid concentration.[1][2] A common and well-documented variation of this assay is the sulfo-phospho-vanillin (SPV) method, which incorporates phosphoric acid to dissolve the vanillin and enhance the reaction.[3][4]

Principle of the Method

The fundamental principle of the vanillin-sulfuric acid assay involves a two-step reaction:

-

Sulfonation and Dehydration: Lipids, particularly those with unsaturated fatty acid chains or free hydroxyl groups, react with concentrated sulfuric acid upon heating. This reaction results in the formation of stable carbocation (carbonium ion) intermediates.[1]

-

Color Formation: The carbocations subsequently react with vanillin (in the presence of phosphoric acid in the SPV method) to form a pink-colored chromophore. The intensity of the color is directly proportional to the amount of lipid present in the sample and can be quantified by measuring the absorbance at a specific wavelength, typically between 520 and 550 nm.

Applications

This method is extensively used by researchers, scientists, and drug development professionals for:

-

Quantifying total lipids in various biological matrices, including serum, plasma, tissues, and cell cultures.

-

Screening for hyperlipidemia.

-

Normalizing lipid concentrations in lipidomic studies using techniques like LC-MS/MS.

-

Assessing the lipid content of oleaginous microorganisms for biofuel and food supplement research.

Advantages and Limitations

Advantages:

-

High Throughput: The assay can be adapted for a 96-well microplate format, allowing for the rapid analysis of a large number of samples.

-

Small Sample Requirement: Micro-quantity adaptations of the protocol require only small amounts of biological material.

-

Broad Specificity: The method is not limited to a specific lipid class and can be used to estimate total lipid content.

-

Cost-Effective: The reagents and equipment required are relatively inexpensive and commonly available in most laboratories.

Limitations:

-

Variable Reactivity: Different lipid classes may exhibit varying reactivity in the assay, which can be addressed by using an appropriate lipid standard that closely mimics the composition of the sample.

-

Interference: The presence of non-lipid components that can react with sulfuric acid may lead to inaccurate results. Proper sample preparation and the use of appropriate blanks are crucial.

-

Harsh Reagents: The use of concentrated sulfuric acid requires careful handling and appropriate safety precautions.

Experimental Protocols

This section provides detailed methodologies for the vanillin-sulfuric acid assay, including a standard tube-based protocol and a high-throughput microplate protocol.

Protocol 1: Standard Test Tube Method

This protocol is a generalized procedure based on several cited sources.

1. Reagent Preparation:

-

Vanillin Reagent: Preparation varies across protocols.

-

Option A (Vanillin-Phosphoric Acid): Dissolve 0.6 g of vanillin in 100 mL of hot distilled water. Mix this solution with 400 mL of 85% phosphoric acid. Store in a brown bottle at room temperature.

-

Option B (Vanillin-Ethanol): Prepare an 8% (w/v) solution of vanillin in ethanol.

-

-

Concentrated Sulfuric Acid (95-98%)

-

Lipid Standard: A standard lipid, such as soybean oil, triolein, or a lipid mixture that reflects the sample composition, should be used to prepare a standard curve. Prepare a stock solution and serial dilutions to cover the expected range of lipid concentrations in the samples.

2. Assay Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., serum), directly pipette the sample into a clean, dry glass test tube.

-

For tissue samples, first, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). Transfer the lipid extract to a glass test tube and evaporate the solvent completely under a stream of nitrogen or by heating at 90°C.

-

-

Sulfuric Acid Reaction:

-

Add a precise volume of concentrated sulfuric acid to each tube containing the sample, standard, or blank. The volume can range from 180 µL to 2 mL depending on the specific protocol.

-

Mix thoroughly to ensure the entire sample is dissolved.

-

Incubate the tubes in a heating block or water bath at 90-100°C for 10-20 minutes.

-

-

Cooling:

-

After incubation, rapidly cool the tubes to room temperature by placing them in an ice-water bath for 5-10 minutes.

-

-

Color Development:

-

Add the vanillin reagent to each tube. The volume typically ranges from 0.5 mL to 5 mL.

-

Mix the contents thoroughly by vortexing.

-

Incubate at 37°C for 15 minutes or at room temperature for 10-15 minutes for color development.

-

-

Absorbance Measurement:

-

Measure the absorbance of the samples, standards, and blank at 530 nm using a spectrophotometer. The final color is generally stable for at least 60 minutes.

-

3. Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the lipid standards against their known concentrations.

-

Determine the lipid concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: 96-Well Microplate Method

This protocol is adapted for high-throughput screening.

1. Reagent Preparation:

-

Phospho-Vanillin Reagent: Prepare by dissolving 6 mg of vanillin in 100 mL of hot water and then diluting to 500 mL with 85% phosphoric acid.

-

Concentrated Sulfuric Acid (98%)

-

Lipid Standards: Prepare as described in Protocol 1.

2. Assay Procedure:

-

Sample Application:

-

Pipette a small volume (e.g., less than 100 µL) of the lipid extract or standard solution directly into the wells of a 96-well glass plate or a chemically resistant polypropylene plate.

-

-

Solvent Evaporation:

-

Evaporate the solvent by placing the microplate on a heating block at 90°C for approximately 20 minutes.

-

-

Sulfuric Acid Reaction:

-

Carefully add 50 µL of concentrated sulfuric acid to each well.

-

Incubate the plate at 90°C for 20 minutes.

-

-

Cooling:

-

Cool the plate on ice for 5-10 minutes.

-

-

Color Development:

-

Add 150 µL of the phospho-vanillin reagent to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at 530 nm using a microplate reader.

-

Quantitative Data Summary

The following tables summarize the quantitative parameters from various published protocols for the vanillin-sulfuric acid assay.

Table 1: Reagent Concentrations and Volumes

| Parameter | Protocol A | Protocol B | Protocol C | Protocol D |

| Sample Volume | 0.25 mL | < 100 µL | 20 µL | 0.10 mL |

| Vanillin Concentration | 8% (w/v) in ethanol | 0.6 g in 100 mL water + 400 mL H₃PO₄ | 6 mg in 100 mL water, diluted to 500 mL with 85% H₃PO₄ | Not specified |

| Vanillin Reagent Volume | 0.25 mL | 150 µL | 0.5 mL | 5.0 mL |

| Sulfuric Acid Concentration | 72% (v/v) | 98% | Concentrated | Concentrated |

| Sulfuric Acid Volume | 2.50 mL | 50 µL | 180 µL | 2.0 mL |

Table 2: Incubation Times and Temperatures

| Parameter | Protocol A | Protocol B | Protocol C | Protocol D |

| Sulfuric Acid Incubation Temp. | 60°C | 90°C | 100°C | Not specified, "heated" |

| Sulfuric Acid Incubation Time | 15 min | 20 min | 10 min | ~10 min |

| Color Development Temp. | Room Temp (after cooling) | Room Temp | 37°C | 37°C |

| Color Development Time | Not specified | 10 min | 15 min | ~15 min |

| Wavelength for Absorbance | 473-560 nm | 530 nm | 530 nm | 540 nm |

Visualizations

Caption: Experimental workflow for the vanillin-sulfuric acid lipid determination method.

Caption: Principle of the colorimetric reaction in the vanillin-sulfuric acid assay.

References

Application Note: Headspace GC-MS Analysis of Vanillin and Ethyl Vanillin in Flavorings

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of vanillin and ethyl vanillin in flavorings using headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is crucial for quality control in the food and fragrance industries to ensure product authenticity and prevent adulteration. The protocol provided outlines sample preparation, HS-GC-MS parameters, and data analysis. The use of headspace sampling minimizes matrix effects and reduces sample preparation time.

Introduction

Vanillin is the primary flavor component of vanilla, one of the world's most popular and expensive spices. Due to its high cost, synthetic vanillin and the more potent ethyl vanillin are often used as substitutes or adulterants in vanilla-flavored products. Accurate and reliable analytical methods are therefore essential to differentiate between natural and artificial vanilla flavorings and to quantify the concentration of these key aroma compounds. Headspace GC-MS is a powerful technique for this application, offering high sensitivity and selectivity without the need for extensive sample extraction procedures.[1] This note provides a detailed protocol for researchers, scientists, and quality control professionals.

Experimental

Instrumentation and Reagents

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler.

-

GC Column: A DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.[2][3]

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is suitable for the extraction of vanillin and ethyl vanillin.[2][3]

-

Reagents: Vanillin (analytical standard), ethyl vanillin (analytical standard), methanol (HPLC grade), and a suitable matrix for calibration standards (e.g., propylene glycol or ethanol).

Standard Preparation